N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide
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Overview
Description
N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring attached to a pyridine ring, which is further substituted with a piperidine ring
Preparation Methods
The synthesis of N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The cyclopropane ring is then introduced through a cyclopropanation reaction. The final step involves the coupling of the piperidine and pyridine intermediates with the cyclopropane ring under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Chemical Reactions Analysis
N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Scientific Research Applications
N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-[6-(4-Piperidinyloxy)-3-pyridinyl]acetamide: This compound has a similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclohexanecarboxamide: This compound features a cyclohexane ring instead of a cyclopropane ring.
N-[6-(4-Piperidinyloxy)-3-pyridinyl]benzamide: This compound has a benzamide group instead of a cyclopropanecarboxamide group.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-(6-piperidin-4-yloxypyridin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C14H19N3O2/c18-14(10-1-2-10)17-11-3-4-13(16-9-11)19-12-5-7-15-8-6-12/h3-4,9-10,12,15H,1-2,5-8H2,(H,17,18) |
InChI Key |
UAQJOMDZVMJUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C=C2)OC3CCNCC3 |
Origin of Product |
United States |
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